5,7-Difluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride
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Overview
Description
5,7-Difluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride is a chemical compound with the molecular formula C8H6F2O. It is a derivative of benzo[b]furan, characterized by the presence of two fluorine atoms at positions 5 and 7, and an amine group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Difluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5,7-difluoro-2,3-dihydrobenzo[b]furan.
Amination: The amine group is introduced at position 3 through nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5,7-Difluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5,7-Difluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,7-Difluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor functions.
Pathway Modulation: Influencing biochemical pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
5,7-Difluoro-2,3-dihydrobenzo[b]furan: Lacks the amine group at position 3.
2,3-Dihydrobenzo[b]furan-5-carbaldehyde: Contains an aldehyde group instead of an amine.
Uniqueness
5,7-Difluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8ClF2NO |
---|---|
Molecular Weight |
207.60 g/mol |
IUPAC Name |
5,7-difluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
InChI |
InChI=1S/C8H7F2NO.ClH/c9-4-1-5-7(11)3-12-8(5)6(10)2-4;/h1-2,7H,3,11H2;1H |
InChI Key |
QIPZDYABBMFPHV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C(=CC(=C2)F)F)N.Cl |
Origin of Product |
United States |
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